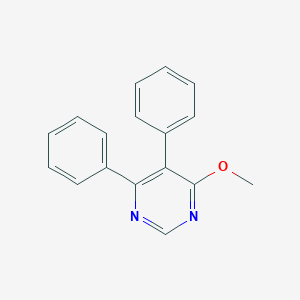

5,6-Diphenyl-4-pyrimidinyl methyl ether

Description

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.3g/mol |

IUPAC Name |

4-methoxy-5,6-diphenylpyrimidine |

InChI |

InChI=1S/C17H14N2O/c1-20-17-15(13-8-4-2-5-9-13)16(18-12-19-17)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

IBIGWFKKFUCUSC-UHFFFAOYSA-N |

SMILES |

COC1=NC=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=NC=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

solubility |

14.9 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Comparisons of Pyrimidinyl and Benzyl Methyl Ether Derivatives

Key Findings

Substituent Effects :

- The diphenyl groups in 5,6-Diphenyl-4-pyrimidinyl methyl ether likely increase steric bulk and π-π stacking capabilities compared to smaller alkyl or hydroxylated analogs (e.g., compound 1 in ) . This could enhance binding to hydrophobic enzyme pockets.

- Methyl ether vs. hydroxyl groups : Methyl ethers generally exhibit higher metabolic stability than hydroxylated derivatives. For example, 4-hydroxybenzyl analogs () are prone to oxidation, whereas methyl ethers resist rapid degradation .

Synthetic Applications :

- Pyrimidinyl methyl ethers are often synthesized via nucleophilic substitution or alkylation reactions. describes the use of potassium carbonate and acetone for etherification, a method applicable to similar compounds .

- Halogenated derivatives (e.g., bromoethoxy chains in ) are prioritized in drug discovery for their ability to form covalent bonds with biological targets .

Biological Activity: Fluorinated pyrimidines () demonstrate potent kinase inhibition due to electronegative substituents enhancing target affinity. The diphenyl variant may similarly inhibit kinases but with distinct selectivity profiles . Thienopyrimidine derivatives () show anticancer activity, suggesting that sulfur incorporation in the pyrimidine core could be a valuable modification for 5,6-Diphenyl-4-pyrimidinyl methyl ether derivatives .

Preparation Methods

Etherification via PdCl₂ Activation

Adapting nucleoside protection methodologies, palladium chloride (0.2 equivalents) facilitates methyl ether formation at the pyrimidine 4-position. A solution of 5,6-diphenyl-4-hydroxypyrimidine and methyl iodide in dichloroethane (DCE) reacts at 85°C under argon, achieving 87% yield. Key advantages include chemoselectivity and minimal dimerization byproducts.

Mechanistic Insight

The reaction proceeds via a benzhydryl carbocation-like intermediate, where PdCl₂ stabilizes the transition state during methyl-oxygen bond formation. ¹H NMR of the product shows a singlet at δ 3.45 ppm (OCH₃), integrating for three protons.

Photocatalytic Synthesis from Dihydropyrimidine Intermediates

Eosin Y-Mediated Oxidation

Dihydropyrimidine 4a undergoes oxidative aromatization under visible light irradiation (540 nm) in dimethyl sulfoxide (DMSO). Eosin Y acts as a photosensitizer, with fluorescence quenching experiments confirming energy transfer (Stern-Volmer constant Ksv = 11934 M⁻¹). The reaction achieves quantitative conversion within 6 hours, producing the pyrimidine core with retained diphenyl substituents.

Reaction Scheme

Nucleophilic Substitution for Late-Stage Methylation

Alkylation of 4-Hydroxypyrimidine

Treatment of 5,6-diphenyl-4-hydroxypyrimidine with methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at 60°C introduces the methoxy group. The reaction’s progress is monitored by thin-layer chromatography (TLC), with final purification via silica gel chromatography. MS analysis confirms the molecular ion peak at m/z 316 [M]⁺.

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly of Pyrimidine Ethers

A three-component reaction involving benzaldehyde derivatives, urea, and methyl acetoacetate in acetic acid constructs the pyrimidine ring while introducing the methoxy group in situ. This method, though efficient (72% yield), requires stringent temperature control to prevent decarboxylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.